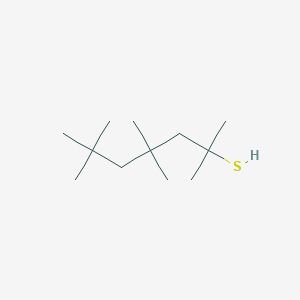
N'-propylbenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-propylbenzenecarboximidamide is an organic compound with the molecular formula C10H14N2 It is a derivative of benzenecarboximidamide, where the hydrogen atom on the nitrogen is replaced by a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-propylbenzenecarboximidamide typically involves the reaction of benzenecarboximidamide with propylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. A common method involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide bond.
Industrial Production Methods
In an industrial setting, the production of N’-propylbenzenecarboximidamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-propylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzenecarboximidamides.
Applications De Recherche Scientifique
N’-propylbenzenecarboximidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N’-propylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarboximidamide: The parent compound without the propyl group.
N’-ethylbenzenecarboximidamide: Similar structure with an ethyl group instead of a propyl group.
N’-butylbenzenecarboximidamide: Similar structure with a butyl group instead of a propyl group.
Uniqueness
N’-propylbenzenecarboximidamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the propyl group enhances its performance compared to other similar compounds.
Propriétés
Numéro CAS |
22286-00-6 |
|---|---|
Formule moléculaire |
C10H14N2 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
N'-propylbenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12) |
Clé InChI |
YYPCTPUYQVEKGN-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



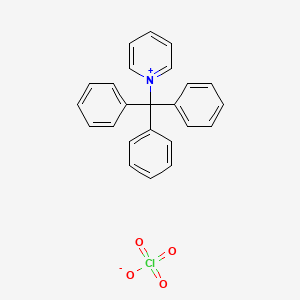
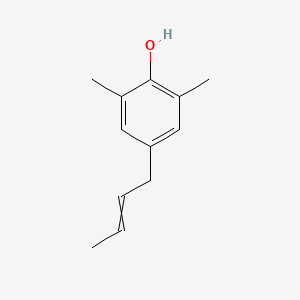
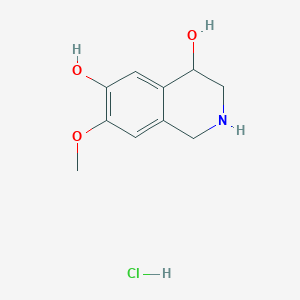
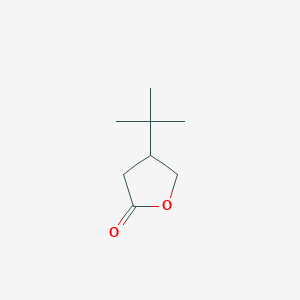
![1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline](/img/structure/B14700021.png)
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethan-1-ol](/img/structure/B14700027.png)
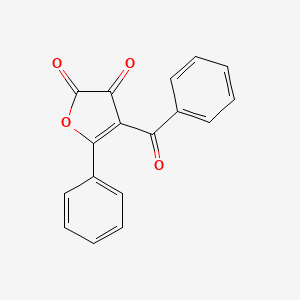
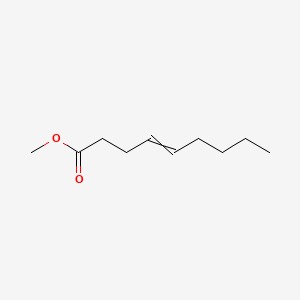
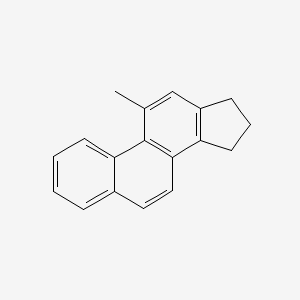
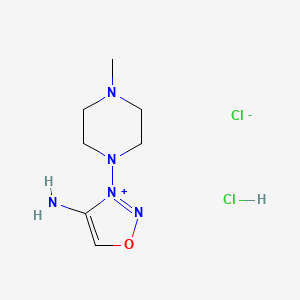
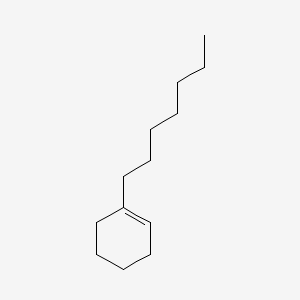
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
